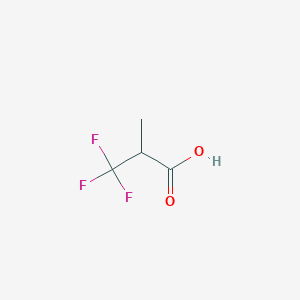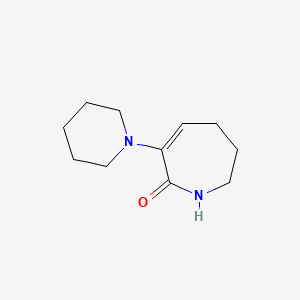
2-フルオロ-3-ホルミルピリジン
概要
説明
2-Fluoro-3-formylpyridine, also known as 3-Fluoropyridine-2-carboxaldehyde, is a chemical compound with the molecular formula C6H4FNO . It is used to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities .
Synthesis Analysis
The synthesis of 2-Fluoro-3-formylpyridine involves several methods. One of the methods includes the preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles . Another method involves the attachment of isoxazolinones by displacement of fluoride to provide naphthyridines on hydrogenolysis and cyclization .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-formylpyridine consists of a pyridine ring with a fluorine atom attached at the 2nd position and a formyl group attached at the 3rd position .
Chemical Reactions Analysis
Fluoropyridines, such as 2-Fluoro-3-formylpyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring explains the interesting and unusual physical, chemical and biological properties of fluoropyridines .
Physical And Chemical Properties Analysis
2-Fluoro-3-formylpyridine has a molecular weight of 125.1 g/mol . It is a solid substance with a melting point range of 51 to 54 °C .
科学的研究の応用
フッ素化ピリジンの合成
2-フルオロ-3-ホルミルピリジンは、フッ素化ピリジンの合成に使用されます . フルオロピリジンは塩素化および臭素化類似体よりも塩基性が低く、通常は反応性が低い . それらは、芳香環に強い電子求引性置換基が存在するため、興味深く、珍しい物理的、化学的、および生物学的特性を有する .
除草剤および殺虫剤の合成
2-フルオロ-3-ホルミルピリジンは、いくつかの除草剤および殺虫剤の合成のための出発物質として使用されてきた .
農業製品の開発
改良された物理的、生物学的、および環境的特性を有する新しい農業製品を探求する中で、最も一般的に有用な化学的改変の1つは、リード構造にフッ素原子を導入することである . 2-フルオロ-3-ホルミルピリジンはこのプロセスで使用できる .
医薬品の開発
現在、医療治療に使用されている医薬品の総売上高の約10%がフッ素原子を含む薬剤である . 2-フルオロ-3-ホルミルピリジンは、これらの医薬品の開発に使用できる .
アミノ(オキシ)誘導体ペプチドの放射性標識
2-[(18)F]-フルオロ-3-ピリジンカルボアルデヒド([18F]FPCA)は、新規の水溶性プロステティック基である . その放射化学は、アミノ(オキシ)誘導体ペプチドの化学選択的放射性標識への適用について、開発され、完全に自動化されている .
生物学的用途のためのイメージング剤
2-フルオロ-3-ホルミルピリジンおよびその誘導体(18F置換ピリジンなど)は、さまざまな生物学的用途のための潜在的なイメージング剤として特別な関心を集めている .
作用機序
Target of Action
Fluoropyridines, in general, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-3-formylpyridine interacts with its targets.
Biochemical Pathways
One study mentions the attachment of isoxazolinones by displacement of fluoride to provide naphthyridines on hydrogenolysis and cyclization . This suggests that 2-Fluoro-3-formylpyridine may play a role in the synthesis of naphthyridines, which are heterocyclic compounds with potential biological activity.
Result of Action
It’s known that fluoropyridines are often used in the synthesis of various biologically active compounds . This suggests that 2-Fluoro-3-formylpyridine could potentially contribute to the biological activity of these compounds.
Action Environment
The synthesis of fluoropyridines, including 2-fluoro-3-formylpyridine, often involves specific reaction conditions . These conditions could potentially influence the compound’s action and stability.
将来の方向性
The future directions for 2-Fluoro-3-formylpyridine could involve its use in the synthesis of more complex molecules with potential applications in various fields. Given its use in the preparation of taxoids with anti-tumor activities , it could be further explored in the field of medicinal chemistry for the development of new anti-cancer drugs. Additionally, the synthesis methods of 2-Fluoro-3-formylpyridine could be optimized and expanded for more efficient and diverse production .
生化学分析
Biochemical Properties
2-Fluoro-3-formylpyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating the formation of naphthyridines through the displacement of fluoride ions . This interaction is essential for the hydrogenolysis and cyclization processes, which are critical steps in the synthesis of biologically active compounds. The unique electronic properties of 2-Fluoro-3-formylpyridine enable it to act as a versatile intermediate in these reactions, enhancing the efficiency and selectivity of the enzymatic processes.
Cellular Effects
The effects of 2-Fluoro-3-formylpyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Fluoro-3-formylpyridine can alter the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells. These effects highlight the potential of 2-Fluoro-3-formylpyridine as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, 2-Fluoro-3-formylpyridine exerts its effects through specific binding interactions with biomolecules. The compound is known to interact with enzymes by forming covalent bonds with active site residues, leading to enzyme inhibition or activation . This interaction can result in changes in the enzyme’s conformation and activity, thereby affecting downstream biochemical pathways. Furthermore, 2-Fluoro-3-formylpyridine has been shown to influence gene expression by binding to regulatory elements in the genome, modulating the transcription of target genes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-formylpyridine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary over time, with prolonged exposure leading to changes in cell viability and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-formylpyridine in animal models have been studied to determine its safety and efficacy at different dosages. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity and adverse effects . At lower doses, 2-Fluoro-3-formylpyridine can modulate metabolic pathways and cellular processes without causing significant harm. These findings are essential for establishing safe dosage ranges and understanding the compound’s therapeutic potential.
Metabolic Pathways
2-Fluoro-3-formylpyridine is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound is known to participate in the transformation of fluorinated intermediates, leading to the formation of biologically active metabolites
Transport and Distribution
The transport and distribution of 2-Fluoro-3-formylpyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 2-Fluoro-3-formylpyridine within specific tissues are influenced by its interactions with cellular transport mechanisms, highlighting its potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-3-formylpyridine is a key factor in determining its activity and function. The compound is known to localize to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of 2-Fluoro-3-formylpyridine is essential for elucidating its role in cellular processes and developing targeted therapies.
特性
IUPAC Name |
2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBVGDCXXGXDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465675 | |
| Record name | 2-Fluoro-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36404-90-7 | |
| Record name | 2-Fluoro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36404-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)
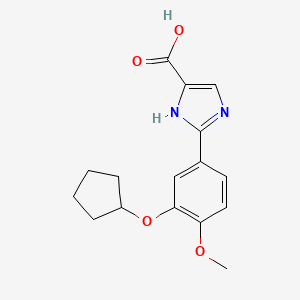
![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)
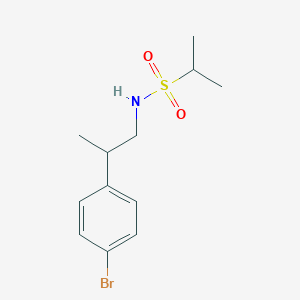

![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)
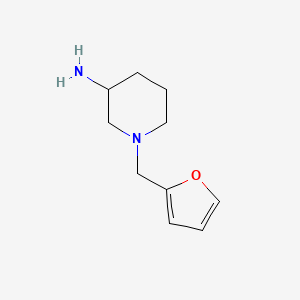


![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)
